![molecular formula C20H20N6OS B3007447 (E)-2-amino-N-butyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836650-43-2](/img/structure/B3007447.png)

(E)-2-amino-N-butyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

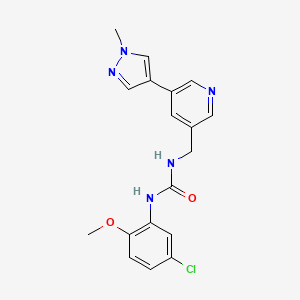

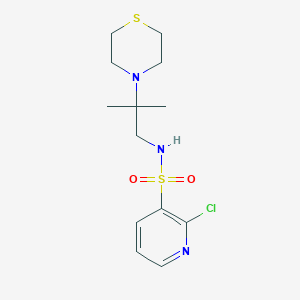

The compound “(E)-2-amino-N-butyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a quinoxaline structure, which is a type of heterocyclic compound . Thiophene-based analogs have been of interest to scientists due to their potential as biologically active compounds .

Synthesis Analysis

The synthesis of thiophene derivatives involves heterocyclization of various substrates . The synthesis of quinoxaline derivatives can be achieved through different methods, including the Buchwald–Hartwig amination reaction .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. It includes a thiophene ring, an amino group, a butyl group, a pyrroloquinoxaline structure, and a carboxamide group .Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, thiophene derivatives can undergo reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

Researchers have developed methods for synthesizing related quinoxaline derivatives, highlighting the versatility and reactivity of these compounds. For instance, Aleksandrov et al. (2020) detailed the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline through condensation, oxidation, and electrophilic substitution reactions, showcasing the potential for creating a diverse array of derivatives for further application in material science or pharmacology Aleksandrov, D. A. Zablotskii, M. M. El’chaninov, 2020.

Polymer Science Applications

Baek et al. (2003) investigated the polymerization of diphenylquinoxaline-containing monomers, revealing insights into the development of novel polymeric materials with specific physical and chemical properties. This work underscores the potential of quinoxaline derivatives in creating advanced materials with tailored functionalities for various industrial applications Baek, J. Ferguson, Loon-Seng Tan, 2003.

Antimycobacterial Activity

Guillon et al. (2004) synthesized new pyrrolo[1,2-a]quinoxaline-carboxylic acid hydrazide derivatives and evaluated their antimycobacterial activity. Some compounds demonstrated significant inhibitory effects against Mycobacterium tuberculosis, indicating potential applications in developing new antimycobacterial agents Guillon, R. Reynolds, J. Leger, Marie-Aude Guié, S. Massip, P. Dallemagne, C. Jarry, 2004.

Synthesis and Catalysis

Imamoto et al. (2012) prepared chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation, demonstrating the utility of quinoxaline derivatives in asymmetric synthesis and catalysis. These findings illustrate the role of quinoxaline compounds in facilitating chemical transformations with high precision and efficiency, particularly in the synthesis of chiral pharmaceutical ingredients Imamoto, K. Tamura, Zhenfeng Zhang, Yumi Horiuchi, Masashi Sugiya, Kazuhiro Yoshida, A. Yanagisawa, I. Gridnev, 2012.

Organic Electronics and Photophysics

Goszczycki et al. (2017) synthesized pyrrolo[2,3-b]quinoxaline derivatives with 2-thienyl substituents, exploring their optical properties and demonstrating aggregation-induced emission enhancement. This study contributes to the understanding of quinoxaline derivatives' photophysical properties, with potential applications in organic electronics and as fluorescent materials Goszczycki, K. Stadnicka, Mateusz Z. Brela, Jarosław Grolik, K. Ostrowska, 2017.

Wirkmechanismus

Target of Action

It’s known that thiophene-derived compounds, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them potential targets for this compound.

Mode of Action

It’s known that thiophene-derived compounds can regulate the activity of metals in various useful catalytic transformations, resulting in various biological, pharmacological, and antitumor effects . This suggests that the compound may interact with its targets by regulating their activity, leading to changes in their function.

Biochemical Pathways

It’s known that thiophene-derived compounds can alter the kinetic and thermodynamic properties of metal complexes toward biological receptors, in particular, inhibiting enzymatic reactions, enhancing lipophilicity, and altering cell membrane functions . This suggests that the compound may affect pathways related to these processes.

Pharmacokinetics

The development of novel and potent antimicrobial agents with improved pharmacodynamic and pharmacokinetic characteristics has been a recent focus . This suggests that the compound may have been designed with these properties in mind, potentially impacting its bioavailability.

Result of Action

It’s known that thiophene-derived compounds have shown a broad scope of biological activities such as antifungal, anti-hiv, antimicrobial, antiviral, and anticancer . This suggests that the compound may have similar effects at the molecular and cellular level.

Action Environment

It’s known that the electron-acceptor and -donor properties of a ligand architecture, the functional groups, and the position of the ligand in a coordination sphere together may govern the properties of metal complexes . This suggests that environmental factors that affect these properties could potentially influence the compound’s action, efficacy, and stability.

Eigenschaften

IUPAC Name |

2-amino-N-butyl-1-[(E)-thiophen-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6OS/c1-2-3-10-22-20(27)16-17-19(25-15-9-5-4-8-14(15)24-17)26(18(16)21)23-12-13-7-6-11-28-13/h4-9,11-12H,2-3,10,21H2,1H3,(H,22,27)/b23-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTMBKUJUCHLBL-FSJBWODESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CS4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CS4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3007369.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxamide](/img/structure/B3007370.png)

![8-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3007371.png)

![methyl 4-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B3007374.png)

![1-[4-(4-chlorophenyl)piperazino]-2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]-1-ethanone](/img/structure/B3007379.png)

![2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B3007381.png)

methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B3007387.png)